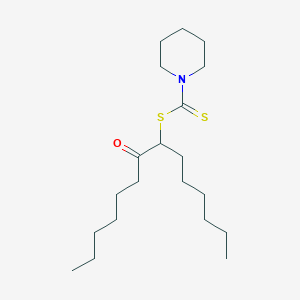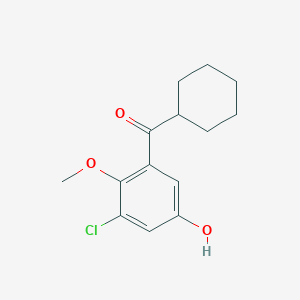
(3R)-3-Cyclopentylbutane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Cyclopentylbutane-1,3-diol is an organic compound characterized by a cyclopentyl group attached to a butane backbone with two hydroxyl groups at the first and third positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Cyclopentylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the precursor in an appropriate solvent, such as ethanol or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the precursor compound under high pressure and temperature conditions. This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-3-Cyclopentylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of cyclopentylbutanone or cyclopentylbutanal.
Reduction: Formation of cyclopentylbutane.
Substitution: Formation of cyclopentylbutyl halides.
Applications De Recherche Scientifique
(3R)-3-Cyclopentylbutane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereoselective synthesis due to its chiral center.
Biology: The compound can be used in studies involving enzyme-substrate interactions and as a model compound for studying metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of (3R)-3-Cyclopentylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The cyclopentyl group may also play a role in modulating the compound’s overall conformation and interaction with biological targets.
Comparaison Avec Des Composés Similaires
(2S,3R)-3-Methylglutamate: This compound shares a similar structural motif with a chiral center and hydroxyl groups but differs in the presence of a methyl group and a glutamate backbone.
(3R)-3-Hydroxydodecanoic Acid: Another compound with a hydroxyl group at the third position but with a longer carbon chain and different functional groups.
Uniqueness: (3R)-3-Cyclopentylbutane-1,3-diol is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
919104-86-2 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(3R)-3-cyclopentylbutane-1,3-diol |
InChI |
InChI=1S/C9H18O2/c1-9(11,6-7-10)8-4-2-3-5-8/h8,10-11H,2-7H2,1H3/t9-/m1/s1 |
Clé InChI |
BESGFUHYNOVOJY-SECBINFHSA-N |
SMILES isomérique |
C[C@@](CCO)(C1CCCC1)O |
SMILES canonique |
CC(CCO)(C1CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
![Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B14178616.png)
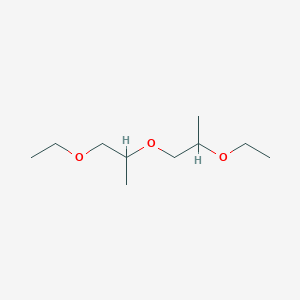
![2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14178621.png)
![2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B14178626.png)
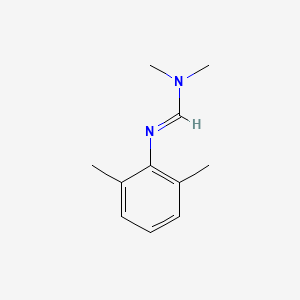

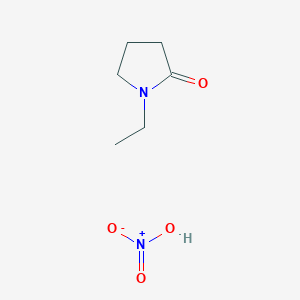
![4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14178646.png)
![2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14178651.png)
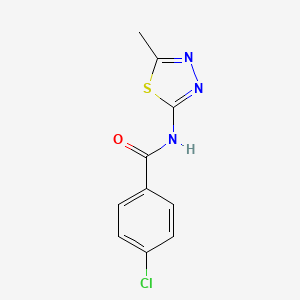
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester](/img/structure/B14178669.png)
